molecular formula C15H20N2O2 B051427 CYCLO(-LEU-PHE) CAS No. 7280-77-5

CYCLO(-LEU-PHE)

Cat. No.: B051427
CAS No.: 7280-77-5
M. Wt: 260.33 g/mol
InChI Key: QPDMOMIYLJMOQJ-STQMWFEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(L-leucyl-L-phenylalanyl) can be synthesized using cyclodipeptide synthases, which form cyclodipeptides from two aminoacyl transfer RNAs. The process begins with the transfer of the aminoacyl moiety of the first aminoacyl tRNA onto a conserved serine, yielding an aminoacyl enzyme. This intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme .

Industrial Production Methods: The industrial production of Cyclo(L-leucyl-L-phenylalanyl) typically involves the use of recombinant DNA technology to express cyclodipeptide synthases in microorganisms such as Escherichia coli. The enzyme catalyzes the formation of the cyclic dipeptide, which can then be purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: Cyclo(L-leucyl-L-phenylalanyl) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups such as the benzyl and isobutyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of Cyclo(L-leucyl-L-phenylalanyl) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under mild conditions, often in aqueous or organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.

Scientific Research Applications

Cyclo(L-leucyl-L-phenylalanyl) has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties of cyclic dipeptides. In biology, it is investigated for its potential antimicrobial and antifungal activities . In medicine, it is explored for its potential therapeutic effects, including its ability to inhibit the proliferation of certain pathogens . In industry, it is used in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Cyclo(L-leucyl-L-phenylalanyl) involves its interaction with specific molecular targets. The compound exerts its effects through a ping-pong mechanism, where the aminoacyl moiety of the first aminoacyl tRNA is transferred onto a conserved serine, forming an aminoacyl enzyme. This intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme . This mechanism is crucial for its biological activities, including its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Cyclo(L-leucyl-L-phenylalanyl) is unique among cyclic dipeptides due to its specific substitution pattern. Similar compounds include cyclo(L-phenylalanyl-L-phenylalanyl), cyclo(L-methionyl-L-phenylalanyl), and cyclo(L-phenylalanyl-L-tyrosyl) . These compounds share the cyclic dipeptide structure but differ in the specific amino acids involved, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDMOMIYLJMOQJ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993602
Record name 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7280-77-5
Record name Cyclo(L-Phe-L-Leu)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7280-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(leucyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CYCLO(-LEU-PHE)
Reactant of Route 2
CYCLO(-LEU-PHE)
Reactant of Route 3
CYCLO(-LEU-PHE)
Reactant of Route 4
CYCLO(-LEU-PHE)
Reactant of Route 5
CYCLO(-LEU-PHE)
Reactant of Route 6
CYCLO(-LEU-PHE)

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